6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)-
Description
Properties
IUPAC Name |
8,8-dimethyl-9-propan-2-yl-6,10-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-10(2)11-12(3,4)9-14-13(15-11)7-5-6-8-13/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDJGNROVOPIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(COC2(O1)CCCC2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866931 | |
| Record name | 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62406-73-9 | |
| Record name | 7-Isopropyl-8,8-dimethyl-6,10-dioxaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62406-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,10-Dioxaspiro(4.5)decane, 8,8-dimethyl-7-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062406739 | |
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| Record name | NSC39421 | |
| Source | DTP/NCI | |
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| Record name | 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,8-dimethyl-7-isopropyl-6,10-dioxaspiro[4,5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.256 | |
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| Record name | 62406-73-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol. This reaction yields an intermediate compound, which can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to produce the final spirocyclic compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of ethanol as a solvent and the careful control of reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxaspiro derivatives.
Reduction: Reduction reactions can lead to the formation of simpler spirocyclic compounds.
Substitution: Substitution reactions, particularly with aromatic amines, result in the formation of new spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Aromatic amines like 2-methylbenzenamine and 3-methylbenzenamine are typical reagents.
Major Products
The major products of these reactions include various spirocyclic derivatives, which can exhibit different physical and chemical properties depending on the specific reagents and conditions used.
Scientific Research Applications
Fragrance Applications
Perfume Composition
6,10-Dioxaspiro[4.5]decane has been incorporated into perfume compositions to enhance olfactory profiles. It is noted for providing a modern, fresh, and woody character to fragrances. Research indicates that the compound can mask undesirable sulfurous notes while accentuating fruity and floral aspects of fragrance mixtures .
Case Study: Fragrance Mixtures
In a patent application (US20210087500A1), it was demonstrated that adding 10% of this compound to fragrance mixtures resulted in a more rounded scent profile with enhanced freshness and reduced metallic notes. The compound was combined with various esters and lactones to create appealing fruit fragrances that are in high demand in the perfume industry .
Organic Synthesis
Synthetic Pathways
The compound serves as an intermediate in organic synthesis processes. For instance, it can be synthesized from cyclopentanone and 2,2-dimethyl-1,3-propanediol through acetalization reactions . This versatility makes it valuable for chemists looking to create complex organic molecules.
Data Table: Synthetic Routes and Yields
| Starting Material | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Cyclopentanone | Acetalization | Variable | US20210087500A1 |
| 2,2-Dimethyl-1,3-propanediol | Grignard Reaction | 82 | US3962147A |
Thermodynamic Studies
Recent studies have focused on the thermodynamic properties of spiro compounds including 6,10-dioxaspiro derivatives. These studies utilize Density Functional Theory (DFT) to predict molecular behaviors under various conditions. The crystal structure of related compounds has been analyzed to understand their stability and reactivity .
Mechanism of Action
The mechanism of action of 6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)- involves its interaction with molecular targets through its spirocyclic structure. This structure allows for unique binding interactions with enzymes and receptors, potentially leading to various biological effects. The pathways involved in these interactions are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 8,8-Dimethyl-7-(1-methylethyl)-6,10-dioxaspiro[4.5]decane
- CAS RN : 62406-73-9
- Molecular Formula : C₁₂H₂₂O₂ (calculated from structural descriptors)
- Structure : A spiroacetal with a 6,10-dioxaspiro[4.5]decane backbone, featuring 8,8-dimethyl and 7-isopropyl substituents.
Properties: Spiroacetals are bicyclic ethers with a shared spiro carbon atom.
Structural Analogues in Spiroacetal Family
Substituent Effects
- The 8,8-dimethyl-7-isopropyl groups in the target compound increase steric bulk compared to simpler spiroacetals like 1,6-dioxaspiro[4.5]decane. This likely reduces volatility, making it less effective as a semiochemical but more stable for industrial applications .
- In contrast, (Z)-7-methyl-1,6-dioxaspiro[4.5]decane (Z-conophthorin) has a single methyl group, optimizing it for insect communication due to balanced volatility and receptor specificity .
Ring Size and Oxygen Placement
- 1,6,9-Trioxaspiro[4.5]decane derivatives introduce a third oxygen atom, altering electronic properties and enabling hydrogen bonding.
- 1,4-Dioxaspiro[4.5]decane derivatives (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) differ in oxygen placement, affecting ring strain and reactivity .
Pharmacological Relevance
- Diazaspiro compounds (e.g., 1,3-diazaspiro[4.5]decane-2,4-diones) exhibit nitrogen-based hydrogen bonding, making them suitable for CNS drug development. The target compound’s ether linkages limit similar interactions but may favor lipid membrane penetration .
Biological Activity
6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)- is a compound with notable structural characteristics and potential biological activities. Its unique spirocyclic structure contributes to its interactions with biological systems, making it a subject of interest in various fields, including pharmacology and fragrance chemistry.
- Chemical Formula: CHO
- Molecular Weight: 170.2487 g/mol
- CAS Registry Number: 702-75-0
- IUPAC Name: 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its application in fragrance mixtures and potential therapeutic properties.
Fragrance Applications
Research indicates that the compound is used in perfume formulations to enhance olfactory profiles. It has been shown to impart fruity and floral notes when blended with other aromatic substances, thereby improving the overall scent quality of various products .
Case Study: Fragrance Mixtures
A study examined the impact of adding 10% of 8,8-dimethyl-6,10-dioxaspiro[4.5]decane to fragrance mixtures. The results indicated that this addition significantly altered the olfactory characteristics of the mixtures, making them less sulphurous and more appealing due to enhanced fruity and floral notes .
Antimicrobial Activity Research
In related research focusing on spirocyclic compounds, several derivatives were tested for their antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These studies found that modifications in the chemical structure could enhance or reduce biological activity. While specific data on 6,10-Dioxaspiro[4.5]decane is sparse, the trends observed suggest that its structural features may confer similar benefits .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Q & A
What are the established synthetic routes for 6,10-Dioxaspiro[4.5]decane derivatives, and how can reaction conditions be optimized?
Basic Research Focus
A common synthetic approach involves the reduction of spirocyclic ketones. For example, 1,4-dioxaspiro[4.5]decan-8-one can be reduced using NaBH₄ in MeOH at 0°C, followed by purification via column chromatography to yield hydroxylated intermediates . Optimization may include adjusting stoichiometric ratios (e.g., ketone:NaBH₄ = 1:2), solvent choice (MeOH vs. THF), and temperature control to minimize side reactions. For fluorinated derivatives, reactions with [SF₃][SbF₆] in CH₃CN at –20°C yield difluoro products, though yields are often low (~20%) due to competing HF formation .
How can X-ray crystallography and SHELX software resolve structural ambiguities in spirocyclic compounds?
Advanced Research Focus
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, especially for spiro systems with conformational flexibility. For example, dimethylammonium derivatives of 6,10-dioxaspiro[4.5]decane were resolved using high-resolution data and twin refinement in SHELXL to address overlapping electron density . Key steps include:
- Using OLEX2 or WinGX for data integration.
- Applying TWIN/BASF commands for twinned crystals.
- Validating hydrogen bonding networks via PLATON.
Referencing SHELX methodologies is essential for reproducibility .
What safety classifications apply to 6,10-Dioxaspiro[4.5]decane derivatives in laboratory settings?
Basic Regulatory Focus
Regulatory assessments (e.g., under South Korea’s Chemical Substances Registration Act) classify 8,8-dimethyl-7-(1-methylethyl)-6,10-dioxaspiro[4.5]decane (CAS 62406-73-9) as non-hazardous, with no required safety labeling . Researchers should still adhere to general lab protocols (e.g., PPE, fume hoods) and monitor for unstudied byproducts during synthesis.
How do isomerization challenges impact the synthesis of dioxaspiro[4.5]decane systems?
Advanced Mechanistic Focus
Isomerization equilibria complicate spirocyclic syntheses. For example, acid-catalyzed isomerization of diols yields moderate conversions (e.g., 60:40 equilibrium ratios for dioxaspiro[4.4]nonane derivatives), with limited progression to [4.5] systems . Mitigation strategies:
- Screening Brønsted/Lewis acids (e.g., H₂SO₄ vs. BF₃·Et₂O).
- Kinetic trapping via rapid quenching.
- Computational modeling (DFT) to predict transition states.
What methodologies enable fluorination of spirocyclic ketones, and why are yields inconsistent?
Advanced Synthetic Focus
Fluorination using [SF₃][SbF₆] in CH₃CN with CsF at –20°C produces 8,8-difluoro-1,4-dioxaspiro[4.5]decane. However, low yields (~20%) arise from:
- Competing HF formation (detected via ¹⁹F NMR at –180.4 ppm).
- Steric hindrance from the spirocyclic framework.
Improvements may involve fluorinating agents like DAST or Deoxo-Fluor .
How can biological activities of spirocyclic compounds be systematically evaluated?
Basic Pharmacological Focus
While direct data for 6,10-dioxaspiro[4.5]decane derivatives is limited, structurally related spiro compounds (e.g., 8-methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol) show:
- Cytotoxicity (IC₅₀ = 20 µM in MCF-7 cells).
- Antioxidant activity (IC₅₀ = 156.3 µM in liver homogenate).
Standard assays include MTT for viability, DPPH for radical scavenging, and ROS detection in neuronal models .
How should researchers address contradictions in fluorination reaction data?
Advanced Analytical Focus
Discrepancies in ²J(¹⁹F–¹⁹F) coupling values (e.g., 9.1 Hz vs. expected 12–15 Hz) may stem from:
- Conformational dynamics affecting dihedral angles.
- Impurities distorting NMR signals.
Solutions: - Repeating reactions under anhydrous conditions.
- Using ¹H-¹⁹F HOESY to probe spatial proximity.
- Cross-validating with X-ray structures .
What computational tools predict feasible synthetic pathways for novel spiro derivatives?
Advanced Methodological Focus
AI-driven platforms (e.g., Reaxys/Pistachio) leverage reaction databases to propose routes for spiro compounds. For example, retrosynthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione could prioritize:
- Claisen condensations of diketones.
- Cyclization via acid catalysis.
Benchmarking against known routes (e.g., NaBH₄ reductions ) ensures feasibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
